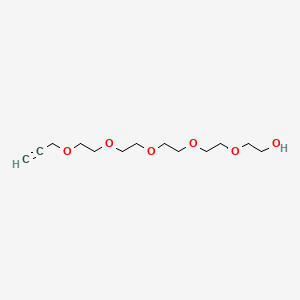

炔丙基-PEG6-醇

描述

Propargyl-PEG6-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

Propargyl-PEG6-alcohol is synthesized using propargylation agents . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis

The molecular weight of Propargyl-PEG6-alcohol is 320.38 g/mol, and its molecular formula is C15H28O7 . It contains a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Chemical Reactions Analysis

Propargyl-PEG6-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of the click chemistry reactions . The propargyl group is a highly versatile moiety that can be used in various chemical reactions .Physical And Chemical Properties Analysis

Propargyl-PEG6-alcohol is a liquid that is colorless to light yellow . It is stored at -20°C for 3 years or at 4°C for 2 years .科学研究应用

-

Organic Synthesis

- Propargyl derivatives, such as Propargyl-PEG6-alcohol, play a crucial role in organic synthesis . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

- The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargyl unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .

- The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

- The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

-

Corrosion Inhibition

-

Pharmaceuticals

- Propargyl alcohol is valued for its reactivity, particularly in the synthesis of alkynes, polymers, and pharmaceutical intermediates . Its alkyne group serves as a pivotal point for coupling reactions, enabling the construction of complex molecular structures essential in drug development . This capability positions propargyl alcohol as a fundamental reagent in creating active pharmaceutical ingredients (APIs), showcasing its contribution to medicinal chemistry .

-

Material Science and Polymer Production

- Propargyl alcohol’s utility extends to material science, where it is employed in the creation of specialty polymers and composites . Its inclusion in polymer formulations can introduce desirable properties such as thermal stability, mechanical strength, and chemical resistance, making it a key ingredient in advanced materials used in aerospace, automotive, and electronics .

-

Agricultural Chemicals

-

Personal Care and Cosmetics

-

PROTACs Synthesis

-

Heterocycles Synthesis

- Propargyl alcohols and propargyl amines have contributed significantly to the synthesis of bioactive heterocycles . The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols and propargyl amines makes these intermediates highly reactive and useful for the synthesis of various heterocycles .

-

Synthesis of Propargyl-Capped Heterobifunctional PEG

安全和危害

Propargyl-PEG6-alcohol is flammable and toxic if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It may cause cancer and may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .

未来方向

属性

IUPAC Name |

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O6/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1,14H,3-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDULHQAZDNBPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG6-alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

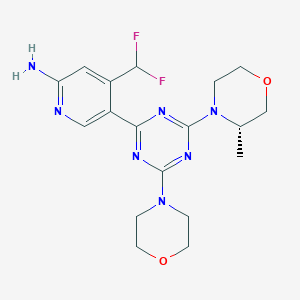

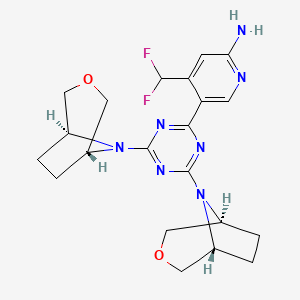

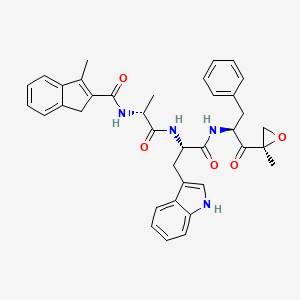

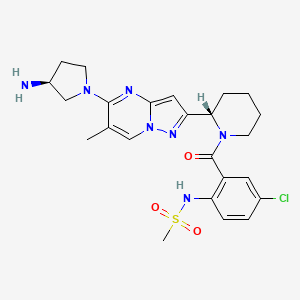

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)